molecular formula C23H29N3O5 B2703723 methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate CAS No. 1005307-78-7

methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate

Cat. No. B2703723
CAS RN: 1005307-78-7
M. Wt: 427.501
InChI Key: ZCBJEOFIJSOBFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or modifying the carbon skeleton. The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

Analyzing the molecular structure of a complex organic compound involves determining the spatial arrangement of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

The chemical reactions of a complex organic compound can be influenced by its functional groups and the arrangement of its atoms. Reactions may involve the breaking and forming of bonds, and can result in changes to the functional groups or carbon skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Nitroxide-Mediated Photopolymerization

A study discusses a new compound with a chromophore group linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This compound decomposes under UV irradiation, generating corresponding alkyl and nitroxide radicals, demonstrating a potential application in photopolymerization processes (Guillaneuf et al., 2010).

Synthesis of Heterocyclic Systems

Research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, has been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in synthesizing complex heterocyclic systems (Selič et al., 1997).

Antibacterial Activities of 2-oxaisocephems

A series of 2-oxaisocephems, with a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety, synthesized from a related precursor, showed potent antibacterial activities against gram-positive bacteria, including MRSA and Enterococcus faecalis. This highlights its relevance in medicinal chemistry for developing new antibiotics (Tsubouchi et al., 1994).

Facile Synthesis of Novel Compounds

A study reports the synthesis of novel compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This work showcases the versatility of related compounds in synthesizing diverse molecular structures with potential biological activities (Koza et al., 2013).

Mechanism of Action

The mechanism of action of an organic compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds .

Future Directions

The future directions for studying a complex organic compound could involve exploring new synthesis methods, investigating its reactions, or finding new applications for the compound .

properties

IUPAC Name

methyl 4-[[2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-30-21-15-26(19(13-20(21)27)14-25-11-5-3-4-6-12-25)16-22(28)24-18-9-7-17(8-10-18)23(29)31-2/h7-10,13,15H,3-6,11-12,14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBJEOFIJSOBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate

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